molecular formula C10H12BrNO B1364055 N-[1-(4-bromophenyl)ethyl]acetamide CAS No. 92520-16-6

N-[1-(4-bromophenyl)ethyl]acetamide

Cat. No. B1364055
CAS RN: 92520-16-6
M. Wt: 242.11 g/mol
InChI Key: DRRCKKJEBGEBGR-UHFFFAOYSA-N
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Description

“N-[1-(4-bromophenyl)ethyl]acetamide” is a chemical compound with the CAS Number 92520-16-6 . It has a linear formula of C10 H12 Br N O . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “N-[1-(4-bromophenyl)ethyl]acetamide” is 1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-[1-(4-bromophenyl)ethyl]acetamide” is a solid at room temperature . It has a molecular weight of 242.12 .

Scientific Research Applications

  • Pharmacological Potential N-[1-(4-bromophenyl)ethyl]acetamide derivatives have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, including variants with bromo, tert-butyl, and nitro groups, have been found to exhibit activities comparable to standard drugs in these categories (Rani, Pal, Hegde, & Hashim, 2016).

  • Chemoselective Acetylation in Drug Synthesis The compound has been used in the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an important intermediate in the synthesis of antimalarial drugs. This process, involving various acyl donors and conditions, highlights the compound's role in facilitating specific chemical reactions critical for drug development (Magadum & Yadav, 2018).

  • Cancer Research and Drug Development Studies have been conducted on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide derivatives and their potential as anticancer drugs. Molecular docking analysis targeting the VEGFr receptor and structural analyses using techniques like HNMR and LC-MS have been employed to evaluate these compounds' anticancer properties (Sharma et al., 2018).

  • Biological Activity Studies Various derivatives of N-[1-(4-bromophenyl)ethyl]acetamide have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. These studies contribute significantly to developing new therapeutic agents, with some compounds showing promising results against specific cancer cell lines (Rani, Pal, Hegde, & Hashim, 2014).

  • Environmental and Herbicidal Studies The metabolism of related chloroacetamide herbicides in human and rat liver microsomes has been studied, providing insights into the environmental impact and safety of such compounds. This research is crucial for understanding the potential health risks associated with herbicide exposure and their environmental fate (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Electrochemical Reactions and Synthesis Research on the electrochemical reactions of derivatives, like 3-bromo-N-(p-bromophenyl)propanamide, has led to discoveries in synthesizing β-lactams and acrylanilides, which are molecules with significant biological activities. These findings have implications for developing pharmaceuticals and understanding chemical reaction pathways (Pandolfi et al., 2019).

  • Anticonvulsant Agent Development Studies on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents have been conducted. These research efforts contribute to the ongoing search for new treatments for convulsive disorders (Severina et al., 2020).

properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRCKKJEBGEBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386169
Record name N-[1-(4-bromophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-bromophenyl)ethyl]acetamide

CAS RN

92520-16-6
Record name N-[1-(4-bromophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Triethylamine (2.8 mL) was dropped to the solution of 1-(4-bromophenyl)ethanamine (2.0 g, 10.0 mmol), and acetic anhydride (1.53 g, 15.0 mmol) in dichloromethane (30 mL) at room temperature. Then the mixture was stirred at room temperature for 12 hours. The mixture was washed with sodium hydroxide solution (40 mL, 0.5M) and water (40 mL). The organic phase was dried over sodium sulfate and filtered. The filtrate was concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=1:5) to give N-(1-(4-bromophenyl)ethyl)acetamide (2.2 g, 91%) as a white solid. 1H NMR (300 MHz, d6-DMSO): δ 8.27 (d, J=4.8 Hz, 1H), 7.38 (d, J=8.4 Hz, 2H), 7.01 (d, J=8.4 Hz, 1H), 4.94 (m, 1H), 2.12 (s, 3H), 1.45 (d, J=6.6 Hz, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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